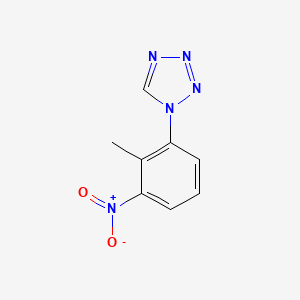methyl-lambda6-sulfanone CAS No. 2649035-46-9](/img/structure/B6600476.png)
[(chlorosulfonyl)imino](2-fluorophenyl)methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(chlorosulfonyl)iminomethyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H7ClFNO3S2 and a molecular weight of 271.72 g/mol . This compound is characterized by the presence of a chlorosulfonyl group, an imino group, and a fluorophenyl group attached to a lambda6-sulfanone core. It is typically stored at 4°C and is available in a powder form .
Métodos De Preparación
The synthesis of (chlorosulfonyl)iminomethyl-lambda6-sulfanone involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with chlorosulfonyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
(chlorosulfonyl)iminomethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(chlorosulfonyl)iminomethyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (chlorosulfonyl)iminomethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound’s chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein labeling. The fluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
(chlorosulfonyl)iminomethyl-lambda6-sulfanone can be compared with similar compounds such as:
(2-fluorophenyl)(imino)methyl-lambda6-sulfanone: This compound has a similar structure but lacks the chlorosulfonyl group, resulting in different reactivity and applications.
(2-fluorophenyl)methanesulfonamide: This compound contains a sulfonamide group instead of the imino group, leading to variations in its chemical behavior and uses.
The uniqueness of (chlorosulfonyl)iminomethyl-lambda6-sulfanone lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts .
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO3S2/c1-14(11,10-15(8,12)13)7-5-3-2-4-6(7)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRUGIZKAHPQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




phenyl-lambda6-sulfanone](/img/structure/B6600417.png)

(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600443.png)
![2-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600450.png)
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B6600457.png)

![4-[(4-methoxyphenyl)methyl]morpholine-3,5-dione](/img/structure/B6600464.png)
![S-[(chlorosulfonyl)imino]-N,N-dimethylmethanesulfinamide](/img/structure/B6600470.png)

phenyl-lambda6-sulfanyl}-N-methylmethanamine](/img/structure/B6600475.png)
